Cas no 2172070-32-3 (2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol)

2-(2-Methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol is a heterocyclic compound featuring a cyclobutanol moiety fused with a methoxy-substituted thiazole ring. This structure offers unique reactivity due to the strained cyclobutane ring and the electron-rich thiazole system, making it a valuable intermediate in synthetic organic chemistry. The presence of both hydroxyl and methoxy functional groups enhances its versatility for further derivatization, such as nucleophilic substitutions or coupling reactions. Its rigid framework may also contribute to stereoselective synthesis applications. The compound is particularly relevant in pharmaceutical and agrochemical research, where such scaffolds are explored for bioactive molecule development. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol structure
2172070-32-3 structure
Product Name:2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol
CAS No:2172070-32-3
MF:C8H11NO2S
MW:185.24344086647
CID:6547279
PubChem ID:165607352
Update Time:2025-06-11

2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol
    • 2172070-32-3
    • EN300-1623841
    • Inchi: 1S/C8H11NO2S/c1-11-8-9-4-7(12-8)5-2-3-6(5)10/h4-6,10H,2-3H2,1H3
    • InChI Key: HAYACARQCDNFJL-UHFFFAOYSA-N
    • SMILES: S1C(=NC=C1C1CCC1O)OC

Computed Properties

  • Exact Mass: 185.05104977g/mol
  • Monoisotopic Mass: 185.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 70.6Ų

2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol Pricemore >>

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2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol Related Literature

Additional information on 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol

Introduction to 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol (CAS No. 2172070-32-3)

2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2172070-32-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclobutanol moiety linked to a substituted thiazole ring, has garnered attention due to its structural complexity and potential biological activities. The presence of a methoxy group on the thiazole ring and the cyclobutane scaffold introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The thiazole core is a heterocyclic compound that plays a pivotal role in numerous biologically active molecules. Thiazole derivatives are widely recognized for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In particular, the 2-methoxy-1,3-thiazol-5-yl substituent in this compound contributes to its pharmacological profile by modulating the electronic distribution and enhancing interactions with biological targets. The cyclobutane ring, on the other hand, introduces rigidity to the molecule, which can influence its binding affinity and selectivity in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the cyclobutan-1-ol moiety may interact with specific amino acid residues in protein targets, potentially leading to inhibitory effects on key enzymes involved in disease pathways. This structural feature is particularly intriguing because it combines the benefits of both rigid and flexible molecular architectures.

The synthesis of 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thiazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Techniques such as nucleophilic substitution and cyclization reactions are commonly employed in its synthesis. The methoxy group further complicates the synthetic pathway but also enhances the compound's solubility and bioavailability, which are critical factors in drug development.

In vitro studies have begun to explore the potential pharmacological effects of 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol. Initial experiments suggest that this compound may exhibit inhibitory activity against certain enzymes associated with inflammatory responses. The thiazole ring is known to interfere with enzyme function by competing with natural substrates or by inducing conformational changes in the enzyme active site. Additionally, the cyclobutanol group may contribute to hydrogen bonding interactions with polar residues in biological targets, further enhancing binding affinity.

The compound's potential applications extend beyond anti-inflammatory agents. Preliminary data suggest that it may also possess properties relevant to anticancer research. Thiazole derivatives have been extensively studied for their ability to inhibit proliferation in cancer cells by targeting specific signaling pathways. The structural features of 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol, particularly the combination of the thiazole and cyclobutane moieties, make it an attractive candidate for further investigation in oncology.

One of the most promising aspects of this compound is its synthetic accessibility. With advancements in green chemistry principles, researchers are exploring more sustainable methods for producing complex molecules like 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol. Techniques such as flow chemistry and catalytic processes are being employed to improve efficiency and reduce waste. These innovations not only make drug discovery more cost-effective but also align with global efforts to minimize environmental impact.

The future of research on 2-(2-methoxy-1,3-thiazol-5-yl)cyclobutan-1-ol lies in its integration into larger drug discovery programs. By leveraging high-throughput screening technologies and structure-based drug design approaches, researchers can rapidly identify new therapeutic applications for this compound. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical candidates.

In conclusion,2-(2-methoxy--{thiazol}-5-{yl}){cyclobu}-{tan}-1-{ol} (CAS No. 2172070{32}3) represents a fascinating molecule with diverse potential applications in pharmaceuticals. Its unique structural features and promising biological activities make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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